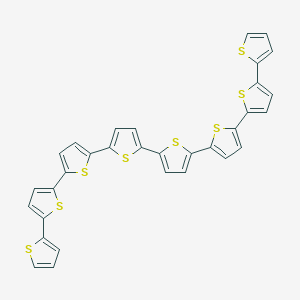

α-八噻吩

描述

Alpha-Octithiophene , also known as α-8T , is an organic compound with the chemical formula C32H18S8 . It belongs to the class of thiophenes , which are aromatic heterocyclic compounds containing sulfur atoms in their ring structure. Alpha-Octithiophene exhibits interesting electronic properties and has applications in organic electronics, particularly in organic thin-film solar cells (OPV) and organic field-effect transistors (OFET) .

Synthesis Analysis

The synthesis of alpha-Octithiophene involves the coupling of thiophene monomers. Various methods, such as oxidative polymerization or electrochemical polymerization, have been explored to achieve its formation. These approaches allow the controlled growth of the oligomer, resulting in the desired α-8T structure .

Molecular Structure Analysis

Alpha-Octithiophene consists of eight thiophene rings connected in a linear arrangement. The conjugated π-electron system along the backbone contributes to its semiconducting properties. The molecule’s planar structure facilitates efficient charge transport within thin films .

Chemical Reactions Analysis

Alpha-Octithiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations influence its electronic properties and stability. Researchers have investigated functionalizing α-8T to tailor its properties for specific applications .

Physical And Chemical Properties Analysis

科学研究应用

Organic Solar Cells

Alpha-Octithiophene derivatives have been positioned as one of the most promising donor materials in cost-effectiveness and large-scale production of organic solar cells (OSCs) . The recent report of over 15% power conversion efficiency (PCE) for OSCs has attracted research interest in these materials .

Photovoltaic Materials

The development of oligothiophene-based photovoltaic materials and their applications in OSCs are chronologically presented . The evolution of oligothiophene donors and mile-stone materials are highlighted and results on oligothiophene-based NFAs are included .

Raman Spectroscopy

Raman spectroscopy is used to measure the spectra of some oligothiophenes (bithiophene, terthiophene, quarterthiophene, sexithiophene and octithiophene) and polythiophene with wavelengths from 325–1064 nm (3.815–1.165 eV) . This provides valuable insights into the properties of these materials.

Molecular Design

The evolution of molecular design in oligothiophene donors and certain milestone materials are highlighted and emphasized . This helps in the development of new materials with improved properties.

Conducting Polymers

Oligothiophenes and polythiophene have attracted particular interest due to their chemical stability and electrical conductivity when doped . They are considered important materials in the field of conducting polymers.

Organic Light-Emitting Diodes (OLEDs)

Oligothiophenes and polythiophene are used in the production of OLEDs . Their unique properties make them suitable for this application.

作用机制

Target of Action

Alpha-Octithiophene, also known as α-Octithiophene, is a compound primarily used in the field of materials science, particularly in the development of organic solar cells (OPV) and organic field-effect transistors (OFET) . Its primary targets are the electronic materials where it acts as a p-type organic semiconductor .

Mode of Action

It is known that alpha-octithiophene interacts with its targets (electronic materials) by contributing to the conductivity and stability of the materials .

Biochemical Pathways

Alpha-Octithiophene is involved in the photovoltaic process in organic solar cells. It contributes to the conversion of solar energy into electrical energy . .

Result of Action

The result of alpha-Octithiophene’s action is the enhancement of the performance of organic solar cells and organic field-effect transistors. It contributes to the cost-effectiveness and large-scale production of these devices . .

Action Environment

The action, efficacy, and stability of alpha-Octithiophene can be influenced by various environmental factors. For instance, the performance of organic solar cells containing alpha-Octithiophene can be affected by factors such as light intensity, temperature, and humidity . .

安全和危害

未来方向

Research on alpha-Octithiophene continues to explore its applications in organic electronics. Scientists aim to enhance its stability, improve charge transport properties, and develop novel synthetic routes. Additionally, investigations into its compatibility with other materials for efficient device fabrication are ongoing .

属性

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMCTPRNKVKGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464271 | |

| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Octithiophene | |

CAS RN |

113728-71-5 | |

| Record name | 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the conformation of α-Octithiophene on a copper surface influence its properties?

A: α-Octithiophene molecules exhibit rotational flexibility around the single bonds connecting the thiophene rings, leading to different conformational isomers, namely s-cis and s-trans. [] Research using scanning tunneling microscopy (STM) has directly observed these isomers on a Cu(100) surface. [] The relative abundance of these conformations, influenced by the molecule-surface interaction, can impact the electronic properties and self-assembly of α-Octithiophene, crucial for its performance in organic electronics. []

Q2: What makes α-Octithiophene and its oligothiophene counterparts suitable for laser applications?

A: α-Octithiophene, alongside other oligothiophenes like α-4T and α-6T, displays promising stimulated emission properties, making them suitable for laser applications. [] These molecules exhibit spectral narrowing under optical pumping, particularly in single-crystal form. [] Notably, α-Octithiophene single crystals as thin as 3.5 microns demonstrated this effect, resulting in intense, narrow emission lines, indicative of potential for miniaturized organic lasers. []

Q3: How does the structural order of α-Octithiophene affect its charge carrier dynamics?

A: The structural order of α-Octithiophene significantly influences its charge carrier dynamics, directly impacting its performance in optoelectronic devices. [] Studies comparing single-crystal and polycrystalline α-Octithiophene reveal distinct differences in transient photoconductivity, photoluminescence, and excited-state absorption. [] The inherent disorder in polycrystalline films introduces sub-band-gap energy levels that act as traps, reducing photocurrent lifetime and impacting overall efficiency compared to the more ordered single-crystal structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)

![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)